1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one
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Overview
Description
1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate, which can be achieved through halogenation reactions.
Morpholine Ring Formation: The next step involves the formation of the morpholine ring, which is typically achieved through cyclization reactions involving appropriate precursors.
Piperidine Ring Formation: The piperidine ring is then synthesized, often through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the fluorophenyl, morpholine, and piperidine intermediates under specific reaction conditions, such as the use of coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as a building block in various chemical industries.
Mechanism of Action
The mechanism of action of 1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[2-(3-Chlorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one
- 1-[4-[2-(3-Bromophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one
- 1-[4-[2-(3-Methylphenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one
Uniqueness
1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-[2-(3-fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O3/c1-14(2)19(24)22-8-6-15(7-9-22)20(25)23-10-11-26-18(13-23)16-4-3-5-17(21)12-16/h3-5,12,14-15,18H,6-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYOFXLOAAJMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)N2CCOC(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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